Cas no 21850-52-2 (4-ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde)

4-Ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde is a versatile intermediate in organic synthesis, particularly valued for its role in the production of dyes, pigments, and specialty chemicals. The compound features a benzaldehyde core substituted with an ethyl(2-hydroxyethyl)amino group and a methyl group, enhancing its reactivity and solubility in polar solvents. Its structural properties make it suitable for applications requiring fine-tuning of electronic and steric effects. The presence of both hydroxyl and aldehyde functional groups allows for further derivatization, enabling its use in complex synthetic pathways. This compound is characterized by its stability under standard conditions and consistent purity, making it a reliable choice for research and industrial applications.
4-ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde structure
21850-52-2 structure
Product Name:4-ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde
CAS No:21850-52-2
MF:C12H17NO2
MW:207.268883466721
MDL:MFCD02683510
CID:51884
PubChem ID:89075
Update Time:2025-08-05

4-ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-N-ethyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde
    • 4-(Ethyl(2-hydroxyethyl)amino)-o-tolualdehyde
    • AC1L3H34
    • AC1Q6Q01
    • AG-E-59580
    • CTK4E7783
    • EINECS 244-618-0
    • MolPort-002-344-418
    • N-ETHYL-N-HYDROXYETHYL-4-AMINO-2-METHYL BENZALDEHYDE
    • 4-[ethyl(2-hydroxyethyl)amino]-o-tolualdehyde
    • 4-ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde
    • QXOVGKFQCQCWIK-UHFFFAOYSA-N
    • Z104496246
    • A815698
    • AKOS000120812
    • 4-(ethyl(2-hydroxyethyl)amino)-2-methylbenzaldehyde
    • Benzaldehyde, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-
    • 21850-52-2
    • 4-[ethyl(2-hydroxyethyl)amino]-2-methylbenzaldehyde
    • o-Tolualdehyde, 4-[ethyl(2-hydroxyethyl)amino]-
    • SCHEMBL2945669
    • EN300-21412
    • FT-0638156
    • NS00026977
    • DTXSID00176259
    • M8QRD59GVD
    • 4-[Ethyl-(2-hydroxyethyl)amino]-2-methylbenzaldehyde
    • DB-045714
    • MDL: MFCD02683510
    • Inchi: 1S/C12H17NO2/c1-3-13(6-7-14)12-5-4-11(9-15)10(2)8-12/h4-5,8-9,14H,3,6-7H2,1-2H3
    • InChI Key: QXOVGKFQCQCWIK-UHFFFAOYSA-N
    • SMILES: OCCN(CC)C1C=CC(C=O)=C(C)C=1

Computed Properties

  • Exact Mass: 207.12601
  • Monoisotopic Mass: 207.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.6
  • Topological Polar Surface Area: 40.5A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.115
  • Melting Point: 47-52 °C(lit.)
  • Boiling Point: 382.2°Cat760mmHg
  • Flash Point: 184.9°C
  • Refractive Index: 1.592
  • PSA: 40.54
  • LogP: 1.62610
  • Solubility: Not determined

4-ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26-S36

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Additional information on 4-ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde

4-Ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde (CAS No. 21850-52-2): A Comprehensive Technical Overview

In the realm of specialty chemicals, 4-Ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde (CAS 21850-52-2) stands out as a versatile intermediate with applications spanning pharmaceuticals, dyes, and advanced material synthesis. This aromatic aldehyde derivative, characterized by its ethyl-hydroxyethylamino and methylbenzaldehyde functional groups, has garnered significant attention in research and industrial circles due to its unique reactivity and structural properties.

The compound's molecular architecture, featuring a benzaldehyde core substituted at the 2-position with a methyl group and at the 4-position with an ethyl(2-hydroxyethyl)amino moiety, enables diverse chemical transformations. Researchers frequently explore its role in Schiff base formation, a reaction pivotal to creating photochromic materials and biologically active compounds. Recent studies highlight its potential in designing UV-absorbing agents, aligning with the growing demand for light-stable formulations in cosmetics and coatings.

From a synthetic chemistry perspective, 4-Ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde serves as a key building block for heterocyclic compounds. Its aldehyde functionality participates in condensation reactions to form quinoline derivatives—structures prevalent in fluorescent markers and agrochemicals. The hydroxyethylamino side chain further enhances solubility in polar solvents, making it valuable for aqueous-phase reactions, a trending focus in green chemistry initiatives.

Industrial applications leverage this compound's chromophoric properties in developing high-performance dyes for textiles and plastics. Its ability to coordinate with metal ions has spurred investigations into metal-organic frameworks (MOFs), particularly for sensor technologies—a hot topic in environmental monitoring and wearable electronics. Analytical techniques like HPLC and LC-MS are commonly employed to characterize its purity, reflecting industry standards for fine chemical production.

Recent patent literature reveals innovative uses of CAS 21850-52-2 in photodynamic therapy precursors and organic semiconductors, addressing the surge in healthtech and flexible electronics markets. Stability studies under varying pH and temperature conditions confirm its robustness in formulation chemistry, answering frequent queries about compound shelf life and storage protocols from quality control specialists.

Environmental and safety assessments indicate that proper handling of 4-Ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde requires standard laboratory precautions. Its biodegradation pathways have become a subject of interest, coinciding with increased searches for eco-friendly chemical alternatives. Regulatory databases classify it as non-hazardous under normal use conditions, though material safety data sheets (MSDS) should always be consulted—a frequently searched document among procurement professionals.

The compound's spectral characteristics, including distinct UV-Vis absorption peaks around 300-400 nm, make it valuable for photocatalytic studies. This aligns with current research trends in solar energy conversion and artificial photosynthesis. Computational chemistry models predict its electron density distribution with high accuracy, aiding in the design of molecular electronics components—a rapidly growing sector.

In pharmaceutical contexts, derivatives of 4-Ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde show promise as enzyme inhibitors, particularly for targets involved in inflammatory pathways. This connects to popular health-related searches about targeted therapeutics. The hydrophilic-lipophilic balance (HLB) of its structure facilitates membrane permeability, a critical factor in drug delivery system development.

Market analysts note steady demand for CAS 21850-52-2 from specialty chemical manufacturers, with particular growth in the Asia-Pacific region. Quality specifications typically require ≥98% purity, verified by chromatographic methods—a common search term among analytical chemists. The compound's compatibility with microwave-assisted synthesis techniques has modernized production processes, reducing reaction times as emphasized in process intensification strategies.

Emerging applications in 3D printing resins and smart coatings demonstrate the adaptability of this chemical building block. Its thermal stability profiles (typically stable up to 200°C) make it suitable for high-temperature processes, addressing frequent technical inquiries about material performance under heat stress. Cross-disciplinary research continues to uncover novel uses, cementing 4-Ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde as a multifaceted tool in molecular design.

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